

## Unveiling the Synergy: A Comparative Guide to Lentinan in Combination with Modern Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Lentinan**, a  $\beta$ -glucan derived from the shiitake mushroom, has long been recognized for its immunomodulatory properties. While its efficacy as a standalone agent has been explored, its true potential may lie in its ability to synergistically enhance the performance of other immunotherapies. This guide provides a comparative analysis of **Lentinan**'s synergistic effects when combined with leading-edge cancer treatments, supported by experimental data and detailed methodologies to inform future research and development.

## Performance Comparison of Lentinan Combination Immunotherapies

The following tables summarize the quantitative outcomes of combining **Lentinan** with various immunotherapies, offering a clear comparison of their synergistic efficacy.

# Table 1: Lentinan with Chimeric Antigen Receptor (CAR)-T Cell Therapy



| Experimental<br>Model                                          | Immunotherap<br>y                    | Key Quantitative Outcomes (without Lentinan)                           | Key<br>Quantitative<br>Outcomes<br>(with Lentinan)                                                                 | Synergistic<br>Mechanism                                                                                                                                                                                                                                                       |
|----------------------------------------------------------------|--------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Syngeneic EGFRvIII+MC38 colon cancer and melanoma mouse models | CAR-T cells<br>targeting<br>EGFRvIII | Suboptimal tumor control in solid tumors.                              | Significantly enhanced tumor control and prolonged survival.[1][2][3]                                              | Enhances CAR-T cell cytotoxicity and pro- inflammatory cytokine secretion (IL-2, IFN-y). Drives CAR-T cells to a memory phenotype, mitigating exhaustion.[1][2] [3][4] Reprograms tumor-associated macrophages (TAMs) to an immunostimulato ry M1-like phenotype.[1][2] [3][4] |
| In vitro<br>cytotoxicity<br>assays                             | CAR-T cells<br>targeting<br>EGFRvIII | Baseline<br>cytotoxicity<br>against<br>EGFRvIII+ MC38<br>target cells. | Significantly augmented CAR- T cell cytotoxicity.[1][2] [3][4] Increased secretion of IL-2 and IFN-y.[1][2] [3][4] | Promotes differentiation of CAR-T cells into a central memory-like phenotype.[1][2] [3][4]                                                                                                                                                                                     |



**Table 2: Lentinan with Monoclonal Antibodies** 

| Experimental<br>Model                             | Immunotherap<br>y              | Key Quantitative Outcomes (without Lentinan) | Key<br>Quantitative<br>Outcomes<br>(with Lentinan) | Synergistic<br>Mechanism                                                                                                           |
|---------------------------------------------------|--------------------------------|----------------------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| In vivo HER2-<br>positive gastric<br>cancer model | Trastuzumab<br>(anti-HER2 mAb) | Moderate tumor growth suppression.           | Significantly<br>suppressed<br>tumor growth.[5]    | Enhances antibody- dependent cellular cytotoxicity (ADCC) and complement- dependent cytotoxicity (CDC) through CR3 activation. [5] |

Table 3: Lentinan with Immune Checkpoint Inhibitors

| Experimental<br>Model                                         | lmmunotherap<br>y                                          | Key Quantitative Outcomes (without Lentinan)                             | Key<br>Quantitative<br>Outcomes<br>(with Lentinan)                                                           | Synergistic<br>Mechanism                                                                              |
|---------------------------------------------------------------|------------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Human gastric<br>cancer cell lines<br>(NUGC3, MKN1,<br>MKN45) | Potential for<br>synergy with PD-<br>1/PD-L1<br>inhibitors | Platinum-based chemotherapy induces upregulation of PD-L1 expression.[6] | Inhibited the platinum-stimulated expression of PD-L1.[6] Reduced constitutive expression of PD-L1.[7][8][9] | Downregulates PD-L1 expression on tumor cells by suppressing the MAPK signaling pathway.[6][7][8] [9] |



| Experimental<br>Model         | entinan with Immunotherap y                  | Key Quantitative Outcomes (without Lentinan) | Key<br>Quantitative<br>Outcomes<br>(with Lentinan) | Synergistic<br>Mechanism                                                                                                                                                                                      |
|-------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| B16 melanoma-<br>bearing mice | Dendritic cell<br>(DC) vaccine<br>(gp100-DC) | Partial inhibition of tumor growth.          | 66.7% tumor-free<br>survival.[10]                  | Enhances the anti-tumor immuno-reaction of the DC vaccine.[10] Significantly enhances the activity of cytotoxic T lymphocytes (CTL) and Natural Killer (NK) cells.[10] Elevates levels of IL-2 and IFN-y.[10] |

**Table 5: Lentinan with Cytokine Therapy** 



| Experimental<br>Model                      | Immunotherap<br>y        | Key Quantitative Outcomes (without Lentinan)                                  | Key<br>Quantitative<br>Outcomes<br>(with Lentinan)   | Synergistic<br>Mechanism                                                                                |
|--------------------------------------------|--------------------------|-------------------------------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| MBL-2<br>lymphoma-<br>bearing BDF1<br>mice | Interleukin-2 (IL-<br>2) | Temporal growth inhibition in about half of the mice; no complete regression. | Complete tumor regression in 87.5% of mice. [11][12] | Mediated by CD8+ cytotoxic T lymphocytes (CTLs).[11][12] Augments tumor- specific CTL activity.[11][12] |

# Detailed Experimental Protocols Lentinan and CAR-T Cell Therapy in Solid Tumors

Objective: To assess the in vivo efficacy of **Lentinan** in combination with CAR-T cells against solid tumors.

- Animal Model: Immunocompetent C57BL/6 mice.
- Tumor Cell Line: Syngeneic EGFRvIII-expressing MC38 colon carcinoma or B16F10 melanoma cells.
- Experimental Groups:
  - Vehicle control
  - Lentinan alone
  - CAR-T cells alone
  - Lentinan + CAR-T cells
- Procedure:



- Tumor cells (e.g., 5 x 10<sup>5</sup> EGFRvIII+MC38 cells) are implanted subcutaneously into the flanks of the mice.
- When tumors reach a palpable size, mice are treated with a single intravenous injection of engineered murine CAR-T cells (e.g., 5 x 10<sup>6</sup> cells).
- Lentinan is administered intraperitoneally at a specified dose (e.g., 1 mg/kg) on a schedule determined by the study design (e.g., every other day for a total of 5 doses).
- Tumor volume and body weight are monitored regularly.
- Survival of the mice is recorded.
- Endpoint Analysis: Tumor growth curves and survival curves are generated and statistically analyzed. Tumor-infiltrating lymphocytes and macrophage populations can be analyzed by flow cytometry.

#### **Lentinan** and Monoclonal Antibody Therapy

Objective: To evaluate the synergistic anti-tumor effect of **Lentinan** and Trastuzumab in a HER2-positive cancer model.

- Animal Model: Nude mice.
- Tumor Cell Line: BT474 (HER2-positive breast cancer) xenografts.
- Procedure:
  - BT474 cells are implanted into the mammary fat pads of nude mice.
  - Once tumors are established, mice are treated with **Lentinan** and/or Trastuzumab.
  - The specific dosages and treatment schedule would be as defined in the full study protocol, which was not available in the search results.
- Endpoint Analysis: Tumor growth is monitored and compared between treatment groups. Immunohistochemical analysis of tumor tissue can be performed to assess immune cell infiltration and complement deposition.



### Lentinan's Effect on PD-L1 Expression (In Vitro)

Objective: To determine the effect of **Lentinan** on chemotherapy-induced PD-L1 expression in gastric cancer cells.

- Cell Lines: Human gastric cancer cell lines NUGC3, MKN1, and MKN45.
- Reagents: Lentinan, Cisplatin or Oxaliplatin.
- Procedure:
  - Gastric cancer cells are cultured to a suitable confluency.
  - Cells are treated with varying concentrations of platinum-based drugs (e.g., cisplatin) with or without **Lentinan** for a specified duration (e.g., 24-48 hours).
  - Post-treatment, cells are harvested for analysis.
- Endpoint Analysis:
  - Real-time PCR: To quantify PD-L1 mRNA expression levels.
  - Western Blotting: To analyze PD-L1 protein expression and the phosphorylation status of proteins in the MAPK signaling pathway.

### **Lentinan** and **Dendritic Cell Vaccine Therapy**

Objective: To assess the combined immuno-therapeutic effect of **Lentinan** and a DC vaccine in a melanoma model.

- Animal Model: C57BL/6 mice.
- Tumor Cell Line: B16 melanoma.
- Vaccine: Dendritic cells pulsed with a melanoma-associated antigen (e.g., gp100).
- Procedure:
  - Mice are inoculated with B16 melanoma cells.



- Treatment groups receive the gp100-DC vaccine with or without varying dosages of Lentinan.
- The specific administration route and schedule for the vaccine and Lentinan would be detailed in the full experimental protocol.
- Endpoint Analysis: Tumor growth and survival are monitored. Splenocytes are harvested to assess the activity of cytotoxic T lymphocytes and NK cells. Cytokine levels (IL-2, IFN-γ) in splenocyte culture supernatants are measured by ELISA.

### **Lentinan and IL-2 Combination Therapy**

Objective: To evaluate the curative effects of combined **Lentinan** and IL-2 therapy on established tumors.

- Animal Model: BDF1 mice.
- Tumor Cell Line: MBL-2 lymphoma.
- Procedure:
  - MBL-2 lymphoma cells are injected intradermally.
  - Once tumors are established, treatment is initiated.
  - Mice are treated with Lentinan, IL-2, or a combination of both.
  - The full study would detail the specific dosages and administration schedule.
- Endpoint Analysis: Tumor regression is monitored, and the percentage of complete regression is calculated. To determine the mechanism, in vivo antibody-mediated depletion of CD4+, CD8+, and NK1.1+ cells is performed. Tumor-specific CTL activity in regional lymph nodes is also assessed.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental designs discussed.





Click to download full resolution via product page

Caption: Synergistic mechanism of Lentinan with CAR-T cell therapy.





Click to download full resolution via product page

Caption: Lentinan's modulation of chemotherapy-induced PD-L1 expression.





Click to download full resolution via product page

Caption: General workflow for in vivo assessment of combination therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Lentinan enhances CAR-T cell potency in solid tumors by optimizing T cell differentiation [frontiersin.org]
- 2. Lentinan enhances CAR-T cell potency in solid tumors by optimizing T cell differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lentinan enhances CAR-T cell potency in solid tumors by optimizing T cell differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Lentinan for Treating Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Lentinan, A Shiitake Mushroom ò-Glucan, Stimulates Tumor-Specific Adaptive Immunity through PD-L1 Down-Regulation in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. [Study on effect of lentinan in enhancing anti-tumor action of dendritic cytoma vaccine and its mechanism] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curative effects of combination therapy with lentinan and interleukin-2 against established murine tumors, and the role of CD8-positive T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curative effects of combination therapy with lentinan and interleukin-2 against established murine tumors, and the role of CD8-positive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Synergy: A Comparative Guide to Lentinan in Combination with Modern Immunotherapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674730#assessing-the-synergistic-effects-of-lentinan-with-other-immunotherapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com